

AN-12-H5 Intermediate-2: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	AN-12-H5 intermediate-2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **AN-12-H5 intermediate-2**, a key building block in the synthesis of the potent anti-enterovirus compound AN-12-H5. This document details the theoretical properties of the intermediate, outlines the experimental protocols for its synthesis and subsequent conversion, and elucidates the mechanism of action of the final active pharmaceutical ingredient, AN-12-H5, through its interaction with host-cell signaling pathways.

Core Compound Properties

AN-12-H5 intermediate-2, chemically known as (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is a chiral piperidine derivative. Its properties are summarized in the table below.

Property	Value	
Chemical Name	(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate	
CAS Number	756486-14-3	
Molecular Formula	C12H19NO5	
Molecular Weight	257.28 g/mol	
Appearance	Off-white to light yellow solid	

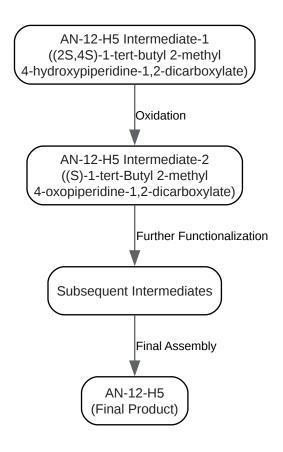


AN-12-H5 is a bifunctional anti-enterovirus compound with demonstrated activity against Enterovirus 71 (EV71).

Property	Value
Chemical Name	AN-12-H5
CAS Number	1193340-31-6
Molecular Formula	C24H23N3O4S3
Molecular Weight	513.65 g/mol

Synthetic Pathway and Experimental Protocols

The synthesis of AN-12-H5 involves a multi-step process in which **AN-12-H5 intermediate-2** is a crucial component. The general synthetic workflow is outlined below.



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Figure 1: Synthetic workflow for AN-12-H5.

Experimental Protocol: Synthesis of AN-12-H5 Intermediate-2

This protocol describes the oxidation of AN-12-H5 intermediate-1 to yield **AN-12-H5** intermediate-2.

Materials:

- AN-12-H5 intermediate-1 ((2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate)
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated agueous sodium thiosulfate (Na₂S₂O₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Dissolve AN-12-H5 intermediate-1 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add Dess-Martin periodinane portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).



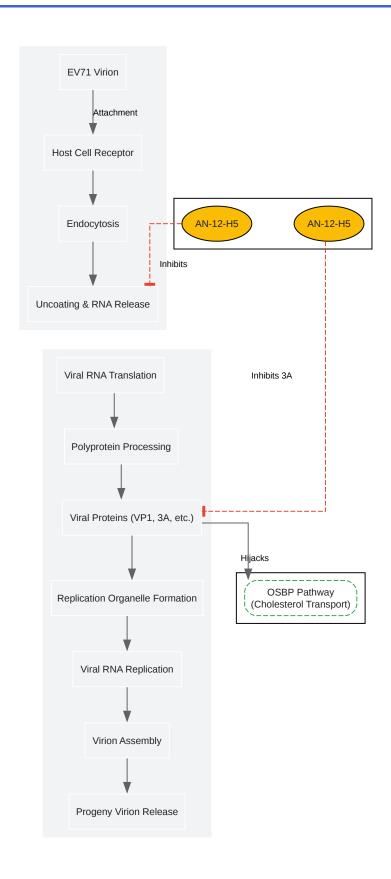
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
- Stir the biphasic mixture vigorously for 30 minutes.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure AN-12-H5 intermediate-2.

Mechanism of Action of AN-12-H5

AN-12-H5 exhibits a dual mechanism of action against Enterovirus 71, targeting both the early and late stages of the viral life cycle.

- Inhibition of Viral Entry and Uncoating: AN-12-H5 is believed to interact with the viral capsid
 proteins, specifically VP1 and VP3. This interaction likely stabilizes the viral capsid,
 preventing the conformational changes necessary for uncoating and the subsequent release
 of the viral RNA into the host cell cytoplasm.
- Inhibition of Viral Replication: AN-12-H5 also functions as a "minor enviroxime-like compound" by targeting the non-structural viral protein 3A. The function of 3A is intricately linked to the host's oxysterol-binding protein (OSBP) pathway. OSBP is a lipid transfer protein that is crucial for the formation of viral replication organelles by transporting cholesterol to these sites. By interfering with the 3A protein, AN-12-H5 disrupts the hijacking of the OSBP pathway, thereby inhibiting the formation of the replication complexes necessary for viral RNA synthesis.





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Figure 2: Dual mechanism of action of AN-12-H5.



Quantitative Antiviral Data

While specific, peer-reviewed quantitative data for AN-12-H5 is not widely available in the public domain, compounds with similar mechanisms of action targeting enteroviruses are typically evaluated using the following parameters. The data presented here is illustrative of the expected profile for a potent antiviral agent.

Parameter	Description	Expected Value Range
EC50 (μM)	The concentration of the compound that inhibits 50% of the viral replication.	Low μM to nM
CC50 (μM)	The concentration of the compound that causes a 50% reduction in cell viability.	> 100 μM
SI (Selectivity Index)	The ratio of CC ₅₀ to EC ₅₀ , indicating the therapeutic window of the compound.	> 10

Experimental Protocols for Antiviral Activity Assessment Plaque Reduction Assay (EC₅₀ Determination)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Procedure:

- Seed host cells (e.g., RD cells for EV71) in 6-well plates and grow to confluence.
- Prepare serial dilutions of AN-12-H5.
- Infect the cell monolayers with a known titer of EV71 for 1 hour.



- Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the different concentrations of AN-12-H5.
- Incubate the plates at 37°C until plaques are visible in the virus control wells.
- Fix and stain the cells (e.g., with crystal violet).
- Count the number of plaques in each well.
- The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the toxicity of the compound to the host cells.

Procedure:

- Seed host cells in a 96-well plate.
- Add serial dilutions of AN-12-H5 to the cells.
- Incubate for a period equivalent to the duration of the antiviral assay.
- Assess cell viability using a colorimetric assay (e.g., MTT, XTT, or neutral red uptake).
- The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
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